molecular formula C14H24O4 B14524787 Di-tert-butyl (prop-1-en-1-yl)propanedioate CAS No. 62631-25-8

Di-tert-butyl (prop-1-en-1-yl)propanedioate

Cat. No.: B14524787
CAS No.: 62631-25-8
M. Wt: 256.34 g/mol
InChI Key: NUTFOOQQRHTXGH-UHFFFAOYSA-N
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Description

Di-tert-butyl (prop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C11H20O4. It is a derivative of propanedioic acid, where two tert-butyl groups and a prop-1-en-1-yl group are attached to the central carbon atoms. This compound is known for its applications in organic synthesis and as a precursor in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl (prop-1-en-1-yl)propanedioate can be synthesized through the esterification of propanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized for maximum yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Di-tert-butyl (prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of di-tert-butyl (prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active propanedioic acid, which can then participate in various biochemical pathways. The prop-1-en-1-yl group can also interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl malonate: Similar structure but lacks the prop-1-en-1-yl group.

    Diethyl malonate: Similar ester groups but with ethyl instead of tert-butyl groups.

    Dimethyl malonate: Similar ester groups but with methyl instead of tert-butyl groups.

Uniqueness

Di-tert-butyl (prop-1-en-1-yl)propanedioate is unique due to the presence of both tert-butyl and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various industrial applications.

Properties

CAS No.

62631-25-8

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

ditert-butyl 2-prop-1-enylpropanedioate

InChI

InChI=1S/C14H24O4/c1-8-9-10(11(15)17-13(2,3)4)12(16)18-14(5,6)7/h8-10H,1-7H3

InChI Key

NUTFOOQQRHTXGH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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